1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea
Description
This compound is a urea derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The triazine ring is linked via a methyl group to a urea moiety, which is further connected to a 5-chloro-2-methoxyphenyl aromatic system. Such structural features are common in pharmaceuticals, particularly kinase inhibitors or enzyme modulators, where urea derivatives are known for their hydrogen-bonding capacity and conformational flexibility .
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN7O2/c1-23(2)14-20-13(21-15(22-14)24(3)4)9-18-16(25)19-11-8-10(17)6-7-12(11)26-5/h6-8H,9H2,1-5H3,(H2,18,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNQHMFEVPWIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a triazine ring with dimethylamino substituents and a phenyl urea moiety. The molecular formula is with a molar mass of approximately 317.34 g/mol. Its structural attributes contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O3 |
| Molar Mass | 317.34 g/mol |
| Density | 1.251 g/cm³ |
| pKa | 3.84 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, such as enzymes and receptors. The urea moiety is known for forming hydrogen bonds with target proteins, which can modulate their activity. Studies indicate that similar compounds exhibit significant pharmacological properties, including:
- Antimalarial Activity : Research has shown that urea-substituted derivatives can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, specific derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity against resistant strains .
- Antibacterial and Antitumor Activity : Compounds with similar structural motifs have been reported to possess antibacterial and anticancer properties. Recent advances in triazine derivatives suggest they may inhibit bacterial growth and exhibit antiproliferative effects against various cancer cell lines .
Case Studies
- Antimalarial Evaluation : In a study evaluating multiple urea derivatives against P. falciparum, it was found that certain substitutions on the triazine ring enhanced both efficacy and selectivity. For example, compounds with a para-fluoro substitution exhibited comparable activity (IC50 = 0.40 µM) while maintaining high selectivity indices (SI) .
- Kinase Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The study highlighted that certain modifications led to improved binding affinity and selectivity towards Aurora-A kinase, which is crucial for cell cycle regulation .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Cytotoxicity : Evaluations using HepG2 cells indicated that the compound exhibits cytotoxic effects at varying concentrations. The selectivity index (SI), calculated as the ratio of antimalarial activity to mammalian cytotoxicity, suggests favorable therapeutic windows for certain derivatives .
- Binding Interactions : Molecular docking studies reveal that the compound forms critical hydrogen bonds with active site residues of target proteins, enhancing its inhibitory potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine Substituent Variations
- Morpholino vs. Dimethylamino Groups: Compound: 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea () . Comparison: Replacing dimethylamino with morpholino groups introduces bulkier, oxygen-containing substituents. Dimethylamino groups, being smaller and more basic, may enhance bioavailability in lipophilic environments (e.g., central nervous system targets) . Activity Implications: Morpholino-substituted triazines are often used in kinase inhibitors (e.g., PI3K/mTOR pathways), while dimethylamino groups may favor interactions with nucleic acids or enzymes requiring cationic recognition sites.
Aromatic Substituent Variations
- Chloro-Methoxyphenyl vs. Halogenated/Simple Aryl Groups: Compound: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () . Comparison: The 5-chloro-2-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, favoring π-π stacking and halogen bonding. In contrast, the oxaadamantyl group in the comparator introduces rigid, aliphatic bulk, likely altering target specificity (e.g., protease vs. kinase targets) . Activity Implications: Chloro-methoxyphenyl derivatives are prevalent in anticancer agents (e.g., tyrosine kinase inhibitors), whereas adamantyl groups are associated with antiviral or neuroprotective applications.
Urea Linker Modifications
- Methyl vs. Piperidinyl Spacers: Compound: 1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea () . Comparison: The methyl linker in the target compound offers simplicity and conformational flexibility, while piperidinyl spacers (as in the comparator) introduce rigidity and tertiary amine functionality. Activity Implications: Piperidinyl-linked ureas are common in G-protein-coupled receptor (GPCR) modulators, whereas methyl-linked derivatives may favor enzyme active-site penetration.
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
